molecular formula C20H21FN2O2 B195647 (S)-Citalopram N-Oxide CAS No. 917482-45-2

(S)-Citalopram N-Oxide

Cat. No.: B195647
CAS No.: 917482-45-2
M. Wt: 340.4 g/mol
InChI Key: DIOGFDCEWUUSBQ-FQEVSTJZSA-N
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Description

(S)-Citalopram N-Oxide is a derivative of the well-known antidepressant (S)-Citalopram It is an N-oxide, meaning it contains a nitrogen-oxygen coordinate covalent bond

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Citalopram N-Oxide can be synthesized through the oxidation of (S)-Citalopram. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium under mild conditions. Another method involves the use of peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be highly efficient .

Chemical Reactions Analysis

Types of Reactions: (S)-Citalopram N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of various oxidized products.

    Reduction: Reduction of this compound can revert it back to (S)-Citalopram.

    Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Various nucleophiles can be used under basic conditions.

Major Products:

Scientific Research Applications

(S)-Citalopram N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Citalopram N-Oxide involves its interaction with various molecular targets. It is known to affect the serotonin transporter, similar to (S)-Citalopram, but with different binding affinities and kinetics. The nitrogen-oxygen bond plays a crucial role in its interaction with the transporter, potentially leading to different pharmacological effects .

Comparison with Similar Compounds

Uniqueness: (S)-Citalopram N-Oxide is unique due to its specific structure and the presence of the nitrogen-oxygen bond, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580934
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917482-45-2
Record name Escitalopram N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCITALOPRAM N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that N-oxidation is one of the metabolic pathways for citalopram, leading to the formation of (S)-Citalopram N-Oxide. What enzyme is primarily responsible for this metabolic step?

A1: The research states that the N-oxidation of citalopram to its N-oxide metabolite, this compound, is primarily mediated by the cytochrome P450 enzyme CYP2D6 .

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